molecular formula C9H11FN2 B12848669 N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine

N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine

Cat. No.: B12848669
M. Wt: 166.20 g/mol
InChI Key: MWLQYBOUTYMUJI-UHFFFAOYSA-N
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Description

N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine is a compound that features a fluorinated pyridine ring attached to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine typically involves the reaction of 5-fluoropyridine with cyclopropanamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the fluoropyridine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance binding affinity to certain receptors or enzymes, potentially leading to inhibitory or modulatory effects. The cyclopropanamine moiety may also contribute to the compound’s overall activity by influencing its conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine is unique due to the combination of the fluoropyridine ring and the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H11FN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2

InChI Key

MWLQYBOUTYMUJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=C(C=C2)F

Origin of Product

United States

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